molecular formula C36H56N2O2 B1449522 N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine CAS No. 351498-10-7

N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine

Cat. No. B1449522
M. Wt: 548.8 g/mol
InChI Key: ZTDNTQMYPZYXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine (DTBS) is a type of organic compound, which is a derivative of salicylaldehyde and is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 559.8 g/mol. DTBS is a stable compound that is soluble in organic solvents, such as ethanol, methanol, and dimethyl sulfoxide. It has a melting point of 119-121°C and a boiling point of 462°C.

Scientific research applications

Synthesis and Structural Analysis

  • Synthesis of Complexes: N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine (H2L) reacts with yttrium-based compounds to form monomeric complexes. For instance, [YL{N(SiHMe2)2}(thf)] has been synthesized, showing a strongly bent coordination mode of the anionic salen derived ligand (Runte, Priermeier, & Anwander, 1996).

Electronic and Geometric Structures

  • Electronic Structures in Metal Complexes: One-electron oxidized group 10 metal salens (Ni, Pd, Pt) with N,N'-bis(3,5-di-tert-butylsalicylidene) derivatives have been studied. They exhibit ligand radical species and have unique electronic structures influenced by the central metal ion (Shimazaki, Stack, & Storr, 2009).

Magnetic Properties

  • Dinuclear Dysprosium Complexes: Dinuclear dysprosium(III) complexes based on salen ligands, including N,N'-bis(3,5-di-tert-butylsalicylidene) derivatives, have been reported. They exhibit slow relaxation of the magnetization, which is influenced by the angles of Dy-O(PhO) bonds, indicating applications in single-molecule magnet performance (Han, Ding, Giansiracusa, Chilton, Winpenny, & Zheng, 2023).

Electrochromic Properties

  • Electrochromic Polyimides: Polyimides containing N,N-diphenyl-N′,N′-di-4-tert-butylphenyl-1,4-phenylenediamine moieties, related to N,N'-bis(3,5-di-tert-butylsalicylidene) derivatives, have been synthesized. These exhibit reversible oxidation redox couples and electrochromic stability, changing color upon oxidation (Wang & Hsiao, 2010).

Catalytic Activities

  • Epoxide Deoxygenation: N,N'-bis(3,5-di-tert-butylsalicylidene) derivatives have been used as catalysts for the reductive deoxygenation of epoxides (Isobe & Branchaud, 1999).
  • Suzuki-Miyaura Reaction Catalysis: Salen and half-salen palladium(II) complexes with these derivatives have shown high catalytic activity in Suzuki–Miyaura reactions (Liu, Feng, & He, 2010).

Solubility Studies

  • Solubility in CO2: The solubility of N,N'-bis(3,5-di-tert-butylsalicylidene) ethylenediamine (t-butyl-salen) in liquid or supercritical CO2 has been studied, revealing differences in solubility compared to its analogs (Koh, Jeon, Kim, Park, & Kim, 2004).

Polymer Studies

  • Polyimide Films: Electrochemically active polyimides with related structures have been developed, showing reversible oxidation redox couples and electrochromic characteristics (Wang & Hsiao, 2009).

Chelate Effect on Electronic Structure

  • Influence on Oxidized Metal Complexes: The influence of the chelate effect on one-electron oxidized group 10 metal complexes has been investigated. The research compared different chelate ligands, including N,N'-bis(3,5-di-tert-butylsalicylidene)-1,3-propanediamine (Shimazaki, Arai, Dunn, Yajima, Tani, Ramogida, & Storr, 2011).

properties

IUPAC Name

2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56N2O2/c1-31(2,3)25-17-23(29(39)27(19-25)33(7,8)9)21-37-35(13,14)36(15,16)38-22-24-18-26(32(4,5)6)20-28(30(24)40)34(10,11)12/h17-22,39-40H,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNTQMYPZYXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(C)(C)C(C)(C)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587469
Record name 6,6'-[(2,3-Dimethylbutane-2,3-diyl)bis(azanediylmethanylylidene)]bis(2,4-di-tert-butylcyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine

CAS RN

351498-10-7
Record name 6,6'-[(2,3-Dimethylbutane-2,3-diyl)bis(azanediylmethanylylidene)]bis(2,4-di-tert-butylcyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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